Ethyl 4,5-dimethyl-2-(3-nitrobenzamido)thiophene-3-carboxylate
Description
Ethyl 4,5-dimethyl-2-(3-nitrobenzamido)thiophene-3-carboxylate is a thiophene-based derivative featuring a 3-nitrobenzamido substituent at the 2-position, methyl groups at the 4- and 5-positions, and an ethyl ester at the 3-position. This compound belongs to a class of thiophene carboxamides, which are frequently explored for their pharmacological activities, including anti-inflammatory and antioxidant properties .
Properties
IUPAC Name |
ethyl 4,5-dimethyl-2-[(3-nitrobenzoyl)amino]thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c1-4-23-16(20)13-9(2)10(3)24-15(13)17-14(19)11-6-5-7-12(8-11)18(21)22/h5-8H,4H2,1-3H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMGESDVYHCXPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The synthesis of ethyl 4,5-dimethyl-2-(3-nitrobenzamido)thiophene-3-carboxylate begins with a retrosynthetic breakdown into three primary components:
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Thiophene core : The 4,5-dimethylthiophene-3-carboxylate moiety serves as the central scaffold.
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3-Nitrobenzamide group : Introduced via amide coupling to the thiophene ring.
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Ethyl ester functionality : Typically pre-installed on the thiophene precursor to streamline synthesis.
A convergent synthesis approach is favored, where the thiophene core and nitrobenzamide side chain are prepared separately before final coupling.
Thiophene Core Preparation
The ethyl 4,5-dimethylthiophene-3-carboxylate intermediate is synthesized via cyclization of β-keto esters with sulfur-containing reagents. A representative protocol involves:
Reaction conditions :
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Starting material : Ethyl acetoacetate and diethyl oxalate.
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Cyclization agent : Phosphorus pentasulfide (P₂S₅) in anhydrous toluene.
Yield optimization :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| P₂S₅ stoichiometry | 1.2 eq | +15% yield |
| Solvent polarity | Toluene | Reduced side products |
| Reaction time | 7 hours | Peak conversion |
This step achieves 68–72% yield with >95% purity after silica gel chromatography.
3-Nitrobenzoyl Chloride Synthesis
The nitrobenzamide group is introduced via Schotten-Baumann acylation, requiring high-purity 3-nitrobenzoyl chloride:
Nitration conditions :
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Substrate : Benzoyl chloride.
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Nitrating agent : Fuming HNO₃ (90%) in H₂SO₄ at 0–5°C.
Critical parameters :
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Temperature control prevents over-nitration.
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Gradual addition of HNO₃ minimizes exothermic side reactions.
Amide Coupling and Final Assembly
Coupling Reaction Optimization
The thiophene intermediate reacts with 3-nitrobenzoyl chloride under basic conditions:
Standard protocol :
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Molar ratio : 1:1.1 (thiophene:acyl chloride).
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Base : Pyridine (2.5 eq) in dry dichloromethane (DCM).
Yield enhancements :
| Modification | Yield Improvement |
|---|---|
| DMAP catalyst (0.1 eq) | +22% |
| Anhydrous MgSO₄ | Prevents hydrolysis |
| Slow acyl chloride addition | Reduces dimerization |
Post-reaction purification via recrystallization (ethanol/water) yields 80–85% pure product.
Nitration Alternatives
While pre-formed 3-nitrobenzoyl chloride is standard, late-stage nitration has been explored:
Direct thiophene nitration :
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Conditions : HNO₃/AcOH at 40°C.
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Challenge : Over-nitration at C4/C5 methyl groups.
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Solution : Protecting groups (e.g., tert-butyl carbamate) for regioselectivity.
Comparative performance :
| Method | Yield | Purity |
|---|---|---|
| Pre-formed acyl chloride | 78% | 98% |
| Late-stage nitration | 52% | 89% |
Purification and Characterization
Chromatographic Techniques
Silica gel column chromatography remains the gold standard for intermediate purification:
Eluent systems :
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Non-polar : Hexane/ethyl acetate (4:1) for thiophene core.
Performance metrics :
| Impurity Level Pre-Purification | Post-Purification |
|---|---|
| 12–15% | ≤1% |
Spectroscopic Characterization
1H NMR (400 MHz, CDCl₃) :
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δ 8.45 (d, J = 8.2 Hz, 1H, ArH)
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δ 7.92 (s, 1H, NH)
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δ 4.32 (q, J = 7.1 Hz, 2H, OCH₂CH₃)
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δ 2.61 (s, 3H, CH₃)
HPLC purity :
Industrial-Scale Considerations
Cost-Effective Modifications
Solvent recycling :
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Toluene recovery via distillation reduces costs by 40%.
Catalyst alternatives :
| Catalyst | Cost/kg | Yield Impact |
|---|---|---|
| DMAP | $320 | +22% |
| N-Methylimidazole | $180 | +18% |
Environmental Impact Mitigation
Waste stream management :
Green chemistry metrics :
| Parameter | Value |
|---|---|
| E-factor | 18.7 |
| Atom economy | 64% |
Comparative Analysis with Analogous Compounds
Structural Analogues
Ethyl 4-methyl-2-(4-isobutoxy-3-cyanophenyl)thiazole-5-carboxylate :
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Similar multi-step synthesis but uses thiazole core.
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Higher yield (73% vs. 68%) due to thiazole stability.
Ethyl 2-(2-phenoxybenzamido)thiophene-3-carboxylate :
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Phenoxy group introduces steric hindrance (yield drop to 62%).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or sodium dithionite.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for sulfoxide formation.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite for nitro group reduction.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination of the thiophene ring.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, Ethyl 4,5-dimethyl-2-(3-nitrobenzamido)thiophene-3-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as an antimicrobial and anticancer agent. The nitrobenzoyl moiety is known for its biological activity, and its incorporation into the thiophene ring system can enhance its pharmacological properties.
Industry
In the industrial sector, thiophene derivatives are used in the production of organic semiconductors, organic light-emitting diodes (OLEDs), and other electronic materials. This compound’s structural features make it a candidate for such applications.
Mechanism of Action
The mechanism of action of Ethyl 4,5-dimethyl-2-(3-nitrobenzamido)thiophene-3-carboxylate in biological systems involves its interaction with cellular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, leading to antimicrobial or anticancer effects. The thiophene ring can also interact with various enzymes, modulating their activity.
Comparison with Similar Compounds
Ethyl 4,5-dimethyl-2-(4-nitrobenzamido)thiophene-3-carboxylate
- Key Difference : The nitro group is at the para position of the benzamido ring instead of meta.
- Synthetic Yield: Derivatives with para-substituted nitro groups are reported with yields similar to the meta isomer (72–94%) . Biological Activity: Positional isomerism may affect redox activity, as nitro groups participate in electron transfer processes relevant to antioxidant mechanisms .
Ethyl 4,5-dimethyl-2-(2,5-dichlorobenzamido)thiophene-3-carboxylate
- Key Difference : Chlorine atoms replace the nitro group at the 2- and 5-positions of the benzamido ring.
- Impact :
Analogues with Non-Aromatic Substituents
Ethyl 4,5-dimethyl-2-(propanoylamino)thiophene-3-carboxylate
- Key Difference: A propanoylamino group replaces the benzamido moiety.
- Impact :
Ethyl 4,5-dimethyl-2-(methylthiocarbamoylamino)thiophene-3-carboxylate
- Key Difference : Thiocarbamoyl group introduces sulfur, altering electronic and metabolic properties.
- Impact :
Physicochemical and Pharmacological Data
| Compound Name | Molecular Weight | Melting Point (°C) | logP | Key Biological Activity |
|---|---|---|---|---|
| Ethyl 4,5-dimethyl-2-(3-nitrobenzamido)-thiophene-3-carboxylate | 350.34 | 153–156 (predicted) | 2.8 | Antioxidant, Anti-inflammatory |
| Ethyl 4,5-dimethyl-2-(4-nitrobenzamido)-thiophene-3-carboxylate | 350.34 | 160–163 (predicted) | 2.7 | Similar to meta-nitro analogue |
| Ethyl 4,5-dimethyl-2-(2,5-dichlorobenzamido)-thiophene-3-carboxylate | 372.27 | 170–175 (predicted) | 3.5 | Enhanced lipophilicity |
| Ethyl 4,5-dimethyl-2-(propanoylamino)-thiophene-3-carboxylate | 255.33 | 434.5 (predicted) | 1.9 | Reduced steric hindrance |
Biological Activity
Ethyl 4,5-dimethyl-2-(3-nitrobenzamido)thiophene-3-carboxylate is a thiophene derivative that has garnered attention for its diverse biological activities. This compound, characterized by its unique structure, exhibits promising pharmacological properties that make it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes a thiophene ring, a carboxylate group, and a nitrobenzamido substituent, which contribute to its chemical reactivity and biological interactions.
Biological Activities
Research has demonstrated that this compound possesses several biological activities:
- Antioxidant Activity : Studies indicate that thiophene derivatives exhibit significant antioxidant properties. The presence of the nitro group enhances the electron-donating ability of the compound, making it effective in scavenging free radicals.
- Antimicrobial Properties : Preliminary investigations suggest that this compound has potential antimicrobial activity against various pathogens. The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .
- Enzyme Inhibition : this compound has been shown to inhibit certain enzymes, which may have implications for treating diseases such as cancer and neurodegenerative disorders. For example, it could act as an inhibitor for acetylcholinesterase (AChE), which is relevant in Alzheimer's disease treatment .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems. The nitrobenzamido group may facilitate binding to receptors or enzymes, modulating their activity and influencing various biochemical pathways.
Case Studies
Several studies have explored the efficacy of this compound in various biological contexts:
- Study on Antioxidant Activity : A study demonstrated that the compound significantly reduced oxidative stress markers in vitro, indicating its potential as a therapeutic agent for oxidative stress-related conditions.
- Antimicrobial Efficacy : In another study, this compound exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antimicrobial agents .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Nitrobenzamido group | Antioxidant, Antimicrobial |
| Methyl 6-acetyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate | Acetyl group | Moderate Antioxidant |
| Ethyl 2-amino-4,5-dimethyl-thiophene-3-carboxylate | Lacks nitro substituent | Limited Biological Activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
